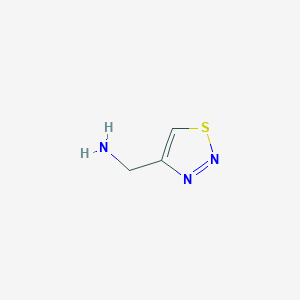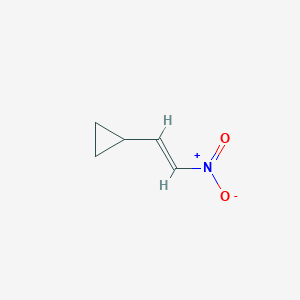
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrrole and pyrazole rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the pyrrole moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequently, the pyrrole ring can be introduced through various methods such as the Paal-Knorr synthesis or the Hantzsch synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or hydrazines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of both pyrrole and pyrazole rings makes it a promising candidate for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability, mechanical strength, or electrical conductivity.
作用機序
The mechanism of action of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects. The exact pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Pyrrole: A five-membered aromatic ring with one nitrogen atom. It is a key building block in many natural products and pharmaceuticals.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms. It is commonly found in various biologically active compounds.
Uniqueness
The uniqueness of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine lies in the combination of both pyrrole and pyrazole rings in its structure This dual-ring system provides a versatile scaffold for the development of new molecules with diverse biological activities
特性
CAS番号 |
156032-53-0 |
|---|---|
分子式 |
C9H12N4 |
分子量 |
176.22 g/mol |
IUPAC名 |
(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-12-9(8(6-10)7-11-12)13-4-2-3-5-13/h2-5,7H,6,10H2,1H3 |
InChIキー |
NYKPSAPCQWXMPO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
正規SMILES |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3419701.png)




![5h,6h,7h-Cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3419748.png)

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3419772.png)
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B3419783.png)
![2-[(4-Chlorophenyl)carbamoylamino]benzoic acid](/img/structure/B3419784.png)


